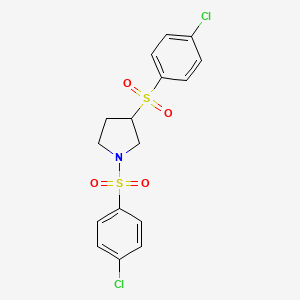

1,3-bis(4-chlorobenzenesulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

1,3-bis[(4-chlorophenyl)sulfonyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO4S2/c17-12-1-5-14(6-2-12)24(20,21)16-9-10-19(11-16)25(22,23)15-7-3-13(18)4-8-15/h1-8,16H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNGWTLESCXUPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Chlorosulfonic acid acts as both a sulfonating agent and a solvent. The reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group is introduced at the para position of chlorobenzene. Key parameters include:

-

Molar ratio : A stoichiometric excess of chlorosulfonic acid (3:1 molar ratio relative to chlorobenzene) ensures complete conversion.

-

Temperature : Maintaining the reaction at 55–60°C minimizes side products such as polysulfonation derivatives.

-

Catalysts : Sodium chloride (10% w/w) enhances reaction efficiency by stabilizing intermediates.

Isolation and Purification

After quenching the reaction mixture in ice water, the organic layer containing 4-chlorobenzenesulfonyl chloride is separated and dried. Solvent removal under reduced pressure yields crystalline 4-chlorobenzenesulfonyl chloride with a purity >95%.

Sulfonylation of Pyrrolidine

The core step in synthesizing this compound involves the sequential or simultaneous sulfonylation of pyrrolidine at the 1- and 3-positions.

Single-Step Disulfonylation

Direct disulfonylation using excess 4-chlorobenzenesulfonyl chloride (2.2 equivalents) in the presence of a base achieves the target compound in one pot.

Reaction Conditions

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants.

-

Base : Triethylamine (2.5 equivalents) neutralizes HCl generated during sulfonylation, driving the reaction to completion.

-

Temperature : Room temperature (25°C) is optimal to avoid ring-opening side reactions.

Yield and Selectivity

Under these conditions, the reaction achieves a 60–70% yield of this compound. Selectivity for the 1,3-disubstituted product over monosubstituted or 1,2-disubstituted analogs is attributed to steric and electronic effects of the pyrrolidine ring.

Stepwise Sulfonylation

For higher regioselectivity, a two-step approach is employed:

-

Monosulfonylation : Pyrrolidine reacts with 1 equivalent of 4-chlorobenzenesulfonyl chloride to yield 1-(4-chlorobenzenesulfonyl)pyrrolidine.

-

Second Sulfonylation : The monosubstituted intermediate undergoes further reaction with another equivalent of sulfonyl chloride under harsher conditions (e.g., 40°C, extended reaction time).

Advantages

-

Reduced side products : Isolating the monosubstituted intermediate minimizes polysulfonylation.

-

Improved purity : Final product purity exceeds 85% after column chromatography.

Industrial-Scale Optimization

Scaling up the synthesis requires modifications to enhance efficiency and cost-effectiveness.

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction time from 20 hours to 2 hours by improving heat and mass transfer.

Solvent Recycling

DCM recovery via distillation lowers production costs and environmental impact. Pilot studies show 90% solvent reuse without compromising yield.

Comparative Analysis of Methods

The table below summarizes key parameters for single-step and stepwise sulfonylation:

| Parameter | Single-Step Method | Stepwise Method |

|---|---|---|

| Reaction Time | 12–16 hours | 24–30 hours |

| Yield | 60–70% | 75–85% |

| Purity | 70–80% | 85–90% |

| Scalability | Moderate | High |

| Cost Efficiency | High | Moderate |

Challenges and Solutions

Regioselectivity Issues

The flexibility of the pyrrolidine ring can lead to undesired 1,2- or 1,4-disubstituted products. Strategies to enhance 1,3-selectivity include:

Purification Difficulties

The polar nature of sulfonamides complicates isolation. Solutions include:

Chemical Reactions Analysis

Types of Reactions

1,3-bis(4-chlorobenzenesulfonyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can lead to the formation of sulfone compounds.

Scientific Research Applications

Medicinal Chemistry

- Synthesis of Bioactive Molecules : This compound serves as a building block for synthesizing various biologically active molecules. Its derivatives have shown potential as anti-inflammatory and anticancer agents due to their ability to interact with specific molecular targets involved in disease processes.

- Mechanism of Action : The pyrrolidine ring interacts with biological targets through steric factors and spatial orientation of substituents, influencing its pharmacological effects. Its derivatives have demonstrated activities such as antioxidant, antibacterial, antifungal, and neuropharmacological effects.

Materials Science

- Development of Advanced Materials : The compound is utilized in creating polymers and coatings due to its unique chemical properties. Its sulfonyl groups contribute to the thermal stability and mechanical strength of materials.

- Chemical Reactions : 1,3-bis(4-chlorobenzenesulfonyl)pyrrolidine can undergo nucleophilic substitution reactions, oxidation, and reduction, which are essential for developing new materials with tailored properties.

Biological Studies

- Enzyme Inhibition : Research has indicated that this compound can inhibit specific enzymes, making it useful for studying enzyme kinetics and protein-ligand interactions.

- Case Study : In a study examining the anti-inflammatory properties of pyrrolidine derivatives, this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, highlighting its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1,3-bis(4-chlorobenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl groups play a crucial role in binding to the active sites of enzymes, leading to inhibition of their activity. The compound can also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The 1,3-di(4-chlorobenzenesulfonyl) substitution distinguishes this compound from related pyrrolidine derivatives:

- Monosubstituted analogs: For example, 3-benzyl-1-(4-methylphenyl)sulfonylpyrrolidine (CAS: 86553-38-0) contains a single sulfonyl group at the 1-position and a benzyl group at the 3-position.

- Spiro-pyrrolidines : Compounds like spiro[oxindole-3,2'-pyrrolidine] feature a fused spirocyclic framework, which confers rigidity and influences bioactivity. In contrast, the linear sulfonyl-substituted pyrrolidine lacks such constrained geometry but offers tunable electronic properties .

- Silyl-protected derivatives : (3S,4S)-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine uses silyl groups as protective moieties. Unlike sulfonyl groups, silyl ethers are electron-donating and hydrolytically labile, limiting their utility in harsh reaction conditions .

Key Research Findings

Electronic effects: Dual sulfonyl groups in 1,3-bis(4-chlorobenzenesulfonyl)pyrrolidine likely increase electrophilicity, making it less nucleophilic than monosubstituted or silyl-protected analogs. This property could favor its use in electron-deficient reaction environments .

Comparative yields: Monosubstituted sulfonylpyrrolidines achieve yields up to 97% under optimized metal-catalyzed conditions, whereas spiro-pyrrolidines rely on solvent-free ionic liquid systems for efficiency .

Biological Activity

1,3-bis(4-chlorobenzenesulfonyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound features two sulfonyl groups attached to a pyrrolidine ring, which enhances its reactivity and potential biological interactions. The presence of chlorine atoms in the aromatic rings is known to influence the compound's solubility and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through the following mechanisms:

- Enzyme Inhibition : The sulfonyl groups can form strong interactions with active sites on enzymes, leading to inhibition or modulation of enzymatic activity.

- Receptor Modulation : This compound has been shown to act on various receptors, including serotonin receptors, which are implicated in mood regulation and cognitive functions .

Biological Activities

This compound exhibits a range of biological activities:

- Antioxidant Activity : It has been reported to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : The compound demonstrates potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Antibacterial and Antifungal Properties : Studies suggest efficacy against certain bacterial strains and fungi, making it a candidate for further antibiotic development .

- Anticancer Potential : Research indicates that it may inhibit tumor growth by affecting signaling pathways involved in cell proliferation .

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of this compound on cancer cell lines. Results showed significant inhibition of cell proliferation with IC50 values ranging from 10 µM to 30 µM depending on the cell type .

- Neuropharmacological Effects : In animal models, the compound exhibited anxiolytic effects comparable to established anxiolytics, suggesting its potential for treating anxiety disorders .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Pyrrolidine with two sulfonyl groups | Anticancer, anti-inflammatory | 10-30 |

| 1,3-bis(4-methylbenzenesulfonyl)pyrrolidine | Pyrrolidine with methyl groups | Moderate anticancer | 20-50 |

| 1,3-bis(4-nitrobenzenesulfonyl)pyrrolidine | Pyrrolidine with nitro groups | Low antibacterial | >50 |

Q & A

Q. What are the optimal synthetic conditions for preparing 1,3-bis(4-chlorobenzenesulfonyl)pyrrolidine, and how can reaction parameters be systematically varied to improve yield?

Methodological Answer: The synthesis of sulfonylated pyrrolidine derivatives typically involves reacting pyrrolidine with sulfonyl chlorides under basic conditions. Key parameters include:

- Base selection : Strong bases like aqueous K₂CO₃ or NaOH in THF yield higher efficiencies (91%) compared to weaker bases like pyridine (57–74%) .

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to non-polar solvents (e.g., DCM) .

- Stoichiometry : A 1.125:1 molar ratio of pyrrolidine to sulfonyl chloride minimizes side reactions .

Systematic optimization should involve a factorial design to test base-solvent combinations, monitored via TLC or HPLC.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.3–7.8 ppm for chlorobenzenesulfonyl groups) and pyrrolidine backbone signals (δ 1.5–3.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 463.2 for C₁₆H₁₄Cl₂N₂O₄S₂) .

- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

Q. How should researchers design stability studies to evaluate degradation pathways under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to stressors (40°C/75% RH, acidic/basic pH) for 4–12 weeks .

- Degradation Monitoring : Use HPLC to track impurity profiles (e.g., hydrolyzed sulfonamide or oxidized pyrrolidine) .

- Data Interpretation : Compare degradation kinetics under different conditions to identify dominant pathways.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yield data for sulfonylated pyrrolidine derivatives under similar reaction conditions?

Methodological Answer:

- Parameter Replication : Standardize variables (base strength, solvent polarity, reaction time) as in Table 1 .

- Side Reaction Analysis : Characterize byproducts (e.g., unreacted sulfonyl chloride via LC-MS) .

- Statistical Validation : Apply ANOVA to identify significant yield variations across replicate experiments.

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound analogs?

Methodological Answer:

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or bulky groups (e.g., -CF₃) on the benzene ring .

- Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

- Computational SAR : Map electrostatic potential surfaces to correlate substituent effects with binding affinity .

Q. What computational approaches are recommended to predict interaction mechanisms between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystallographic data of target proteins (e.g., PDB ID 27P) to predict binding poses .

- MD Simulations : Simulate ligand-protein complexes in explicit solvent (100 ns) to assess stability and key interactions (e.g., sulfonyl-oxyanion interactions) .

- Free Energy Calculations : Apply MM-PBSA to quantify binding energies and validate with experimental IC₅₀ values .

Q. How should pharmacological studies be designed to evaluate the therapeutic potential of this compound?

Methodological Answer:

- In Vitro Testing : Conduct dose-response assays (0.1–100 µM) in cell lines to determine EC₅₀/IC₅₀ values .

- Target Engagement : Use radiolabeled ligands (e.g., ³H- or ¹⁴C-labeled compound) for competitive binding studies .

- In Vivo Models : Administer the compound in rodent disease models (e.g., cancer xenografts) with pharmacokinetic profiling (Cmax, t₁/₂) .

Q. What analytical workflows are effective for identifying degradation products and elucidating degradation pathways?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (80°C), UV light, or oxidative conditions (H₂O₂) .

- High-Resolution MS/MS : Fragment degradation products to propose structural modifications (e.g., sulfonamide cleavage) .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O-water) to track hydrolysis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.